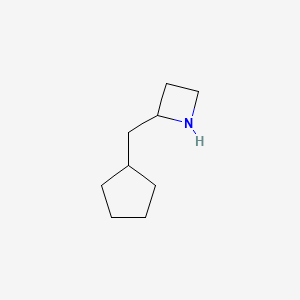

2-(Cyclopentylmethyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclopentylmethyl)azetidine is a four-membered nitrogen-containing heterocyclic compound featuring a cyclopentylmethyl substituent at the 2-position of the azetidine ring. Azetidines, though less prevalent in pharmaceuticals compared to five-membered pyrrolidines, are gaining attention due to their unique conformational strain, metabolic stability, and potent biological activities . This compound is structurally analogous to nicotine’s azetidine derivatives, which exhibit higher affinity for nicotinic acetylcholine receptors (nAChRs) than pyrrolidine-based counterparts .

Preparation Methods

Detailed Reaction Conditions and Mechanistic Insights

Lithiation Mechanism

- The lithiation of N-Boc-3-iodoazetidine proceeds via iodine-lithium exchange to form a carbanion at the 3-position, which undergoes a rearrangement or β-elimination to generate a C2-lithiated azetidine intermediate.

- The choice of base and solvent is critical to favor C2-lithiation over competing pathways, such as formation of azetines or protonation.

- Continuous flow conditions allow rapid mixing and temperature control, stabilizing reactive intermediates and improving yields.

Electrophilic Trapping

- The lithiated intermediate reacts with electrophiles such as cyclopentylmethyl bromide or iodide to install the cyclopentylmethyl substituent at the 2-position.

- Quenching and workup involve aqueous extraction, drying, and chromatographic purification.

Alternative Routes

- Radical cross-coupling methods using nickel catalysis and boronic acids have been reported for the synthesis of 2-substituted azetidines, offering broad functional group tolerance and scalability, though specific examples with cyclopentylmethyl substituents are less documented.

Summary Table of Preparation Methods

Scientific Research Applications

2-(Cyclopentylmethyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)azetidine involves its ability to undergo ring strain-driven reactions. The considerable ring strain of azetidines makes them highly reactive, allowing for facile bond cleavage and functionalization . The polar nitrogen atom in the ring also contributes to its reactivity and interaction with various molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine vs. Pyrrolidine Derivatives

Azetidines and pyrrolidines differ in ring size (four- vs. five-membered), leading to distinct conformational and electronic properties. Key comparisons include:

Binding Affinity to nAChRs

- Azetidine derivative (Compound 13): Exhibits subnanomolar binding affinity (Ki = 0.6–15.4 nM) for β2*-nAChRs, including α4β2 subtypes, critical for CNS drug development .

- Pyrrolidine derivative (Compound 18) : Ring expansion reduces potency by >30-fold (Ki = 23.1–176 nM). N-Methylation (Compound 23) restores activity to azetidine-like levels (Ki = 1.2–5.8 nM), highlighting the role of substituents .

Table 1: Binding Affinities (Ki) at α4β2-nAChRs

| Compound | Structure | Ki (nM) |

|---|---|---|

| Azetidine 13 | 2-(Cyclopentylmethyl)azetidine | 0.6–15.4 |

| Pyrrolidine 18 | Pyrrolidine analog | 23.1 |

| Pyrrolidine 23 | N-Methyl-pyrrolidine | 1.2 |

Azetidine vs. Oxetane Derivatives

Oxetanes (four-membered oxygen-containing rings) differ in polarity and hydrogen-bonding capacity:

- Synthesis: Oxetane amino acids are prepared via aza-Michael addition, whereas azetidines require Horner–Wadsworth–Emmons reactions .

- Bioactivity : Oxetanes are less explored pharmacologically but offer improved metabolic stability compared to azetidines due to reduced ring strain .

Other Azetidine Analogs

Structural analogs of this compound include:

- Azetidine-2-carboxylic acid derivatives : Higher polarity due to carboxylic acid groups (Similarity = 0.83–1.00) .

- Brominated azetidines : Compounds like azetidine 2c (with bromine) induce pericardial edema in zebrafish embryos, akin to γ-lactams, but lack hepatotoxicity .

Key Research Findings

Physicochemical Properties

- Lipophilicity : The cyclopentylmethyl group increases logP, enhancing membrane permeability but risking solubility challenges.

- Metabolic Stability : Azetidines resist oxidation better than pyrrolidines due to shorter ring size, though isomerization to pyrrolidines at elevated temperatures may limit utility .

Biological Activity

Introduction

2-(Cyclopentylmethyl)azetidine is a four-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The azetidine ring system is known for its versatility and ability to enhance the pharmacological properties of various compounds. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

The synthesis of this compound can be achieved through various methods, including the alkylation of azetidine precursors. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, which is crucial for biological testing.

Table 1: Summary of Synthesis Methods

Pharmacological Profile

This compound exhibits a range of biological activities, including effects on neurotransmitter systems and potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Findings:

- Metabolic Stability : The incorporation of the azetidine ring has been shown to improve metabolic stability in several compounds, leading to prolonged action in vivo. This is particularly relevant in the context of central nervous system (CNS) targeting drugs .

- Potency and Selectivity : Research indicates that derivatives of azetidines can enhance the potency and selectivity for specific receptors, such as serotonin or dopamine receptors. This property is crucial for developing treatments for psychiatric disorders .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Studies

Several studies have examined the biological activity of azetidine derivatives, including this compound:

- Study on PDE10A Inhibitors : Rzasa et al. demonstrated that substituting traditional phenyl groups with azetidine rings significantly improved solubility and potency in PDE10A inhibitors, highlighting the structural advantages of azetidines in drug design .

- Serotonin Receptor Agonists : Fish et al. found that azetidine analogues displayed enhanced metabolic stability compared to their piperidine counterparts, suggesting a promising avenue for developing serotonin receptor agonists with better pharmacokinetic profiles .

Table 2: Biological Activity Overview

Q & A

What are the key considerations for synthesizing 2-(Cyclopentylmethyl)azetidine with high yield? (Basic Research Question)

Methodological Answer:

The synthesis of azetidine derivatives like this compound often involves iodocyclization of homoallylamines. Key parameters include:

- Reaction Temperature : Lower temperatures (e.g., 20°C) favor azetidine formation, while higher temperatures (e.g., 50°C) promote isomerization to pyrrolidines .

- Substrate Design : Use of sterically hindered cyclopentylmethyl groups can suppress unwanted side reactions.

- Purification : Column chromatography with polar/non-polar solvent gradients ensures isolation of pure products.

Always confirm product identity via 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) .

Which spectroscopic techniques are critical for characterizing this compound? (Basic Research Question)

Methodological Answer:

Structural confirmation requires:

- NMR Spectroscopy : 1H NMR identifies protons on the azetidine ring (δ 2.5–3.5 ppm) and cyclopentylmethyl substituents (δ 1.2–2.0 ppm). 13C NMR resolves sp3-hybridized carbons in the azetidine ring .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error.

- Infrared (IR) Spectroscopy : Confirms absence of undesired functional groups (e.g., NH stretches if unreacted amines remain) .

What safety protocols are essential for handling azetidine derivatives in the lab? (Basic Research Question)

Methodological Answer:

Azetidines require:

- Storage : Under inert gas (N2/Ar) at 2–8°C to prevent oxidation or degradation .

- PPE : Gloves, lab coats, and goggles; work in a fume hood to avoid inhalation.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Refer to safety data sheets (SDS) for azetidine analogs (e.g., Azetidine-3-carboxylic acid) for toxicity thresholds .

How can chiral phosphoric acid catalysts achieve enantioselective synthesis of this compound? (Advanced Research Question)

Methodological Answer:

Enantioselective desymmetrization involves:

- Catalyst Selection : Adamantyl-substituted chiral phosphoric acids (CPA) induce asymmetry via hydrogen-bonding interactions with azetidine intermediates .

- Reaction Optimization : Solvent polarity (e.g., toluene vs. DCM) and temperature (−20°C to RT) control enantiomeric excess (ee).

- Analysis : Chiral HPLC or 1H NMR with chiral shift reagents quantifies ee (>90% achievable) .

What computational models predict regioselectivity in azetidine functionalization? (Advanced Research Question)

Methodological Answer:

Density functional theory (DFT) calculations:

- Transition State Analysis : Compare activation energies for competing pathways (e.g., nucleophilic attack at C2 vs. C3).

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions.

- Stereoelectronic Factors : Natural bond orbital (NBO) analysis identifies stabilizing interactions (e.g., hyperconjugation in aziridinium intermediates) .

How do temperature-dependent isomerization pathways impact azetidine synthesis? (Advanced Research Question)

Methodological Answer:

Thermal isomerization of azetidines to pyrrolidines occurs via aziridinium ion intermediates:

- Kinetic Control : Low temperatures (20°C) stabilize azetidine products.

- Thermodynamic Control : High temperatures (50°C) favor pyrrolidine formation.

- Trapping Experiments : Adding nucleophiles (e.g., primary amines) stabilizes azetidine derivatives .

Which in vivo models are suitable for evaluating this compound bioactivity? (Advanced Research Question)

Methodological Answer:

Zebrafish embryo assays are effective for rapid screening:

- Endpoints : Monitor hypopigmentation, reduced circulation, and motility defects.

- Dose-Response : Test concentrations from 1–100 µM; LC50 values indicate toxicity thresholds.

- Validation : Compare results with in vitro assays (e.g., enzyme inhibition) to confirm mechanism .

How do structural modifications (e.g., trifluoromethyl groups) alter azetidine properties? (Advanced Research Question)

Methodological Answer:

Systematic studies involve:

- Analog Synthesis : Replace cyclopentylmethyl with groups like trifluoromethyl (CF3) or chloro (Cl) .

- Physicochemical Profiling : LogP measurements (hydrophobicity) and pKa determination (basicity).

- Biological Activity : Compare BBB permeability (e.g., using PAMPA assays) and receptor binding affinities .

How can contradictory data from azetidine reaction optimization be resolved? (Advanced Research Question)

Methodological Answer:

Address inconsistencies via:

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

2-(cyclopentylmethyl)azetidine |

InChI |

InChI=1S/C9H17N/c1-2-4-8(3-1)7-9-5-6-10-9/h8-10H,1-7H2 |

InChI Key |

OFEACPPHQZQGQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2CCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.